(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC17196334
InChI: InChI=1S/C10H11N3O/c1-7(12-14)10-11-8-5-3-4-6-9(8)13(10)2/h3-6,14H,1-2H3/b12-7+
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime

CAS No.:

Cat. No.: VC17196334

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime -

Specification

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name (NE)-N-[1-(1-methylbenzimidazol-2-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C10H11N3O/c1-7(12-14)10-11-8-5-3-4-6-9(8)13(10)2/h3-6,14H,1-2H3/b12-7+
Standard InChI Key RVQBDRBJSRUURF-KPKJPENVSA-N
Isomeric SMILES C/C(=N\O)/C1=NC2=CC=CC=C2N1C
Canonical SMILES CC(=NO)C1=NC2=CC=CC=C2N1C

Introduction

(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime is an organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds known for their diverse chemical reactivity and biological significance. The addition of an oxime functional group enhances its potential for various applications, including medicinal chemistry, material science, and catalysis.

Molecular Formula

The molecular formula of this compound is C10H11N3O, indicating it contains 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.

Synthesis

The synthesis of (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime typically involves two key steps:

  • Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • Oximation of ethanone: The introduction of the oxime group is performed by reacting the ethanone derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

General Reaction Scheme

C8H8N2+CH3COOHC10H10N2ONH2OHC10H11N3O\text{C}_8\text{H}_8\text{N}_2 + \text{CH}_3\text{COOH} \rightarrow \text{C}_{10}\text{H}_{10}\text{N}_2\text{O} \xrightarrow{\text{NH}_2\text{OH}} \text{C}_{10}\text{H}_{11}\text{N}_3\text{O}

Medicinal Chemistry

Benzimidazole derivatives are widely studied for their pharmacological activities, including:

  • Antimicrobial: Effective against bacteria and fungi due to their ability to interfere with microbial enzymes.

  • Antioxidant: Potential radical scavenging properties due to electron-donating substituents.

  • Anticancer: Oxime derivatives have shown promising activity in inhibiting tumor growth.

Material Science

The compound's structural rigidity and electronic properties make it a candidate for:

  • Organic light-emitting diodes (OLEDs)

  • Photovoltaic materials

  • Catalysts in organic transformations

Analytical Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms structural integrity and configuration (E-isomer).
Infrared Spectroscopy (IR)Identifies functional groups like C=N and O-H stretches.
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern.
X-ray CrystallographyProvides detailed structural geometry and bond angles.

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